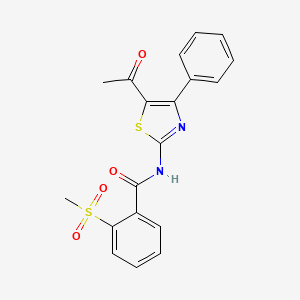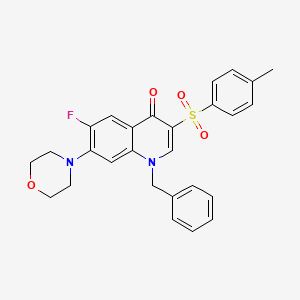
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that is synthesized using a specific method, which will be discussed in The compound has been found to have a mechanism of action that is of interest to biochemists and physiologists, and has been used in a variety of laboratory experiments to study its effects.
Applications De Recherche Scientifique
Fluorescent Probes and Sensors
One of the remarkable applications of derivatives similar to 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one lies in their role as fluorescent probes and sensors. For instance, compounds based on the naphthalimide structure, which shares a similar heterocyclic core with our compound of interest, have been extensively studied for their fluorescent properties. Such molecules have been designed to act as "turn-on" fluorescent probes for metal ions, showcasing high sensitivity and selectivity, particularly for Cu^2+ ions. The mechanism behind this selectivity involves a significant enhancement of fluorescence upon metal ion binding, which has been successfully applied in bioimaging within HeLa cells, highlighting their potential in biological and chemical sensing applications (Wei et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Another significant application is in the development of materials for organic light-emitting diodes (OLEDs). Derivatives of naphthalimide, similar in structure to the quinolinone derivative , have been synthesized and shown to exhibit strong emission properties. These materials have been utilized as red-emissive fluorophores in OLEDs, demonstrating their potential in enhancing the performance and color purity of these devices. Such studies indicate the relevance of these compounds in advancing OLED technology, potentially leading to more efficient and versatile displays and lighting solutions (Luo et al., 2015).
Antimicrobial Agents
The structural motif of this compound is also explored in the synthesis of potential antimicrobial agents. Compounds containing the quinoline or naphthyridone core have demonstrated potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria. Such studies reveal the versatility of this chemical framework in contributing to the development of new antimicrobial strategies, which is crucial in the face of rising antibiotic resistance (Kuramoto et al., 2003).
Propriétés
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-7-9-21(10-8-19)35(32,33)26-18-30(17-20-5-3-2-4-6-20)24-16-25(29-11-13-34-14-12-29)23(28)15-22(24)27(26)31/h2-10,15-16,18H,11-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBYHMNHNDWGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
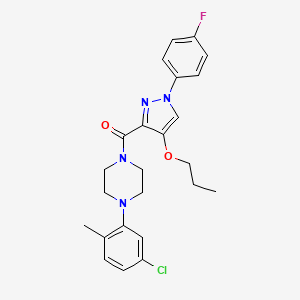
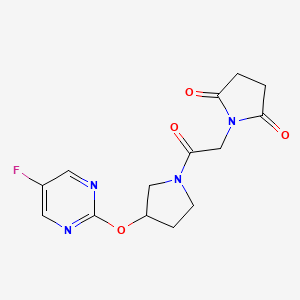

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
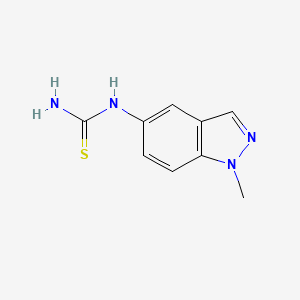
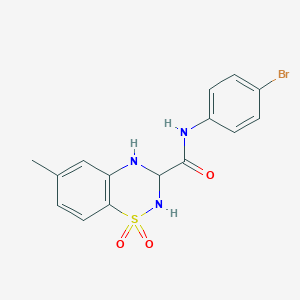
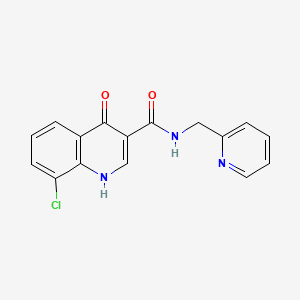
![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
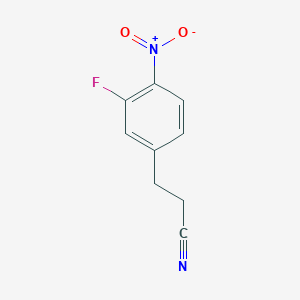
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
